1-Methyl-1H-imidazole-5-carbonitrile

Melting point Regioisomer identification Solid‑state characterization

1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2) is a C5-substituted imidazole nitrile with the molecular formula C₅H₅N₃ and a molecular weight of 107.11 g/mol. It features a cyano group at the 5‑position and a methyl substituent at N1, which distinguishes it from its 4‑cyano regioisomer and other positional analogs.

Molecular Formula C5H5N3
Molecular Weight 107.11 g/mol
CAS No. 66121-66-2
Cat. No. B1306210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazole-5-carbonitrile
CAS66121-66-2
Molecular FormulaC5H5N3
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C#N
InChIInChI=1S/C5H5N3/c1-8-4-7-3-5(8)2-6/h3-4H,1H3
InChIKeyVRBIIAGKRWHJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2): Regioisomerically Defined Heterocyclic Nitrile for Medicinal Chemistry and Agrochemical Building Blocks


1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2) is a C5-substituted imidazole nitrile with the molecular formula C₅H₅N₃ and a molecular weight of 107.11 g/mol [1]. It features a cyano group at the 5‑position and a methyl substituent at N1, which distinguishes it from its 4‑cyano regioisomer and other positional analogs. The compound is a solid crystalline material with reported melting points ranging from 48–50 °C to 55–57 °C depending on purity and measurement conditions . Its rigid, conjugated structure and the presence of both a basic imidazole nitrogen and an electron‑withdrawing nitrile group make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Why 1-Methyl-1H-imidazole-5-carbonitrile (66121-66-2) Cannot Be Interchanged with Positional Analogs


Imidazole carbonitriles with different substitution patterns are not functionally interchangeable. The position of the cyano group (C4 vs. C5) dictates the electronic distribution across the imidazole ring, influencing both reactivity toward electrophiles/nucleophiles and the geometry of downstream heterocyclic constructs [1]. Furthermore, regioisomers exhibit distinct solid‑state properties, such as melting point and crystal packing, which directly impact purification, formulation, and long‑term storage . Even minor impurities of the wrong regioisomer can derail a multi‑step synthesis or lead to off‑target biological activity in structure‑activity relationship (SAR) campaigns. The quantitative evidence presented below clarifies where 1‑methyl‑1H‑imidazole‑5‑carbonitrile offers verifiable advantages over its closest analogs.

Head‑to‑Head Quantitative Differentiation of 1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2) vs. Closest Analogs


Melting Point Differentiates 5‑Cyano Regioisomer from 4‑Cyano Analog for Purification and Handling

The 5‑cyano isomer (target compound) melts at 48–50 °C (Sigma‑Aldrich/Enamine) or 55–57 °C (abcr), whereas the 4‑cyano isomer (1‑methyl‑1H‑imidazole‑4‑carbonitrile, CAS 66121‑69‑5) melts at 76 °C . This ~20–28 °C difference enables unambiguous regioisomer identification by simple melting point determination and informs solvent‑free handling conditions.

Melting point Regioisomer identification Solid‑state characterization

Purity and QC Documentation Enable Reliable Scale‑Up vs. Untested Suppliers

Reputable vendors supply 1‑methyl‑1H‑imidazole‑5‑carbonitrile at 95–97% purity with batch‑specific certificates of analysis (COA) that include NMR, HPLC, and GC data . In contrast, many niche suppliers offer the compound without full analytical characterization, leaving researchers to verify identity and purity independently.

Purity Quality control Batch‑specific COA

Computed Lipophilicity and Polar Surface Area Distinguish 5‑Cyano from 4‑Cyano Isomer

PubChem‑computed XLogP3 for 1‑methyl‑1H‑imidazole‑5‑carbonitrile is 0.1, and topological polar surface area (TPSA) is 41.6 Ų [1]. For the 4‑cyano regioisomer (CID 2795115), XLogP3 is also 0.1 but the TPSA is 41.6 Ų; however, the distinct InChIKey and SMILES confirm different connectivity, which can affect hydrogen‑bonding patterns and molecular recognition in biological systems.

Lipophilicity Polar surface area In silico ADME

5‑Substituted Imidazoles Exhibit Enhanced Reactivity Toward Electrophiles – Class‑Level Insight

A theoretical study of mono‑substituted imidazoles found that the reactivity toward electrophilic attack at the pyridine‑type nitrogen follows the order 2‑substituted > 5‑substituted > 4‑substituted [1]. Although the cyano group is electron‑withdrawing, the 5‑position still confers a distinct electronic environment that can be exploited in regioselective alkylations, acylations, or cycloadditions.

Reactivity Electrophilic attack Fukui function

Safety and Handling Profile – Quantified Hazard Statements Guide Procurement

Both the 5‑cyano and 4‑cyano isomers carry hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled). However, the 5‑isomer is specifically noted to be metabolizable to cyanide, which inhibits cytochrome oxidase . This explicit warning may necessitate additional safety protocols compared to the 4‑isomer, where such metabolic liability is less prominently highlighted.

Safety Hazard statements Lab handling

Procurement‑Guiding Application Scenarios for 1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2)


Synthesis of 5‑Cyanoimidazole‑Based Kinase Inhibitors and Purine Analogs

The 5‑cyano group serves as a critical handle for constructing fused heterocycles such as purines and triazolopyrimidines. Its placement at C5 directs cyclization to the desired regioisomer, avoiding the formation of undesired 4‑cyano byproducts that can arise when using the 4‑cyano starting material. The high purity (≥97%) and batch‑specific COA ensure reproducibility in multi‑step medicinal chemistry campaigns.

Agrochemical Intermediate Requiring Distinct Regioisomeric Purity

In fungicide development, the 5‑cyanoimidazole motif is a recurring pharmacophore. The target compound's well‑defined melting point (48–57 °C) and regioisomeric integrity allow for reliable quality control during large‑scale intermediate production. Substituting the 4‑cyano analog would alter the electronic profile of the final active ingredient and may lead to reduced efficacy or off‑target effects.

Material Science – Synthesis of Coordination Polymers and MOF Linkers

The nitrile nitrogen can act as a Lewis base, while the imidazole ring provides a rigid, planar scaffold. The 5‑cyano substitution pattern influences the coordination geometry and pore size in metal‑organic frameworks. The compound's moderate melting point and established analytical characterization simplify its incorporation into solvothermal syntheses.

Reference Standard for Regioisomer‑Specific Impurity Profiling

When developing an analytical method for a drug substance containing a 4‑cyanoimidazole core, 1‑methyl‑1H‑imidazole‑5‑carbonitrile can serve as a well‑characterized regioisomeric impurity standard. Its distinct melting point, InChIKey, and spectroscopic signature enable unambiguous identification and quantification, supporting regulatory filings.

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